molecular formula C15H13NO3 B240815 Isophthalamidoxime CAS No. 15325-51-6

Isophthalamidoxime

Cat. No. B240815
CAS RN: 15325-51-6
M. Wt: 194.19 g/mol
InChI Key: JVXOIYJLJWAUQP-UHFFFAOYSA-N
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Description

Isophthalamidoxime is a chemical compound used primarily in laboratory settings . Its CAS number is 15325-51-6 .


Synthesis Analysis

The synthesis of Isophthalamidoxime involves the addition of hydroxylamine hydrochloride to isophthalaldehyde . A four nuclear palladacycle complex was prepared and fully characterized using elemental analysis, FT-IR, and NMR spectroscopy . Another method involves the reaction with hydroxylamine hydrochloride and sodium carbonate in ethanol and water at 20 degrees Celsius for 14 hours .

Scientific Research Applications

  • Phthalates and Obesity : A study by Lind et al. (2012) explored the relationship between serum concentrations of phthalate metabolites and abdominal fat distribution in elderly women. This research provides insight into the biological effects of phthalates, which may be relevant to understanding the biological interactions of similar compounds.

  • Phthalides and Diabetic Nephropathy : Zhang et al. (2021) investigated chemical constituents from Ligusticum chuanxiong Hort., including phthalides, for their potential therapeutic effects against diabetic nephropathy, focusing on Nrf2 inducing activity (Zhang et al., 2021). This study might provide context for the medicinal applications of related chemical structures.

  • Ring-Substituted Naphthalene Derivatives : A study by Kos et al. (2013) on ring-substituted 3-hydroxy-N-phenylnaphthalene-2-carboxanilides, which shares structural similarities with Isophthalamidoxime, investigated their antibacterial and herbicidal activities (Kos et al., 2013).

  • Isophthalamide-based Amino Acid Derivatives : Research by Kassem et al. (2019) explored the anticancer potential of isophthalamide-based derivatives, highlighting their cytotoxic effects on various tumor cell lines (Kassem et al., 2019). This could offer insights into the therapeutic applications of structurally related compounds.

  • Isophthalaldoxime Palladacycle Complex : Karami et al. (2020) synthesized a novel oxime ligand named isophthalaldoxime and explored its use in creating nanoparticles for controlled drug release, particularly for cancer therapy (Karami et al., 2020).

Safety and Hazards

Isophthalamidoxime is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It’s recommended for use only in laboratory settings and not for medicinal, household, or other uses .

properties

IUPAC Name

1-N',3-N'-dihydroxybenzene-1,3-dicarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c9-7(11-13)5-2-1-3-6(4-5)8(10)12-14/h1-4,13-14H,(H2,9,11)(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXOIYJLJWAUQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=NO)N)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)/C(=N/O)/N)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60934711
Record name N~1~,N~3~-Dihydroxybenzene-1,3-dicarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isophthalamidoxime

CAS RN

15325-51-6
Record name Isophthalamidoxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114711
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~1~,N~3~-Dihydroxybenzene-1,3-dicarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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